Methyl 5-methyl-1H-imidazole-4-carboxylate
Overview
Description
Methyl 5-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
Methyl 4-methyl-1H-imidazole-5-carboxylate, also known as 4-methyl-1H-Imidazole-5-carboxylic acid methyl ester or Methyl 5-methyl-1H-imidazole-4-carboxylate, is a compound that has been found to have a broad range of biological activities Imidazole derivatives, in general, have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets can lead to changes in cellular processes, contributing to its various biological activities.
Biochemical Pathways
Imidazole derivatives are known to participate in many important biochemical reactions, acting as a functional base in most natural enzymes . They can influence various biochemical pathways, leading to their downstream effects.
Result of Action
The broad range of biological activities exhibited by imidazole derivatives suggests that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show a broad range of chemical and biological properties . They interact with various enzymes, proteins, and other biomolecules, and these interactions can be crucial in many biochemical reactions .
Cellular Effects
Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1H-imidazole-4-carboxylate can be synthesized through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . Additionally, the compound can be prepared from alpha halo-ketones or through the Marckwald synthesis and amino nitrile routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted imidazole derivatives .
Scientific Research Applications
Methyl 5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-methyl-1H-imidazole-4-carboxylate include:
Methyl 4-imidazolecarboxylate: Another ester derivative of imidazole carboxylic acid.
Ethyl 5-methyl-1H-imidazole-4-carboxylate: An ethyl ester analog of the compound.
1-Methylimidazole: A methylated derivative of imidazole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ester groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-methyl-1H-imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10-2)8-3-7-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRFJQRPSMHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343144 | |
Record name | Methyl 5-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78892-68-9 | |
Record name | Methyl 5-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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